molecular formula C12H21NO4 B2818909 (1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2580096-98-4

(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Cat. No.: B2818909
CAS No.: 2580096-98-4
M. Wt: 243.303
InChI Key: FLGLCFCRDDQZCL-RYUDHWBXSA-N
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Description

(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a rigid four-membered ring system with stereospecific substituents: two methyl groups, a tert-butoxycarbonylamino (Boc) protecting group, and a carboxylic acid moiety. This structure confers unique conformational rigidity and functional versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry. The Boc group enhances stability during synthetic workflows, while the carboxylic acid enables further derivatization or salt formation. Its stereochemistry (1R,2S) is critical for interactions in chiral environments, such as enzyme-binding pockets .

Properties

IUPAC Name

(1R,2S)-1,2-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(5)7-6-11(12,4)8(14)15/h6-7H2,1-5H3,(H,13,16)(H,14,15)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGLCFCRDDQZCL-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@]1(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₉NO₄
  • Molecular Weight : 255.31 g/mol

Structural Features

The compound features a cyclobutane ring with two methyl groups and a carbamate moiety, which may contribute to its biological activity. The presence of the tertiary butyl group is also significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting specific viral enzymes or interfering with viral replication pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases, such as RSK (p90 ribosomal S6 kinase), which plays a role in cell growth and proliferation.

Case Studies

  • Antiviral Efficacy : A study demonstrated that structurally similar compounds were tested against various viruses, showing promising antiviral properties through inhibition of viral replication pathways .
  • Kinase Inhibition : Another study focused on the inhibitory effects of related compounds on RSK activity, revealing that these compounds could significantly reduce kinase activity in vitro, suggesting potential therapeutic applications in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity TypeRelated CompoundsObserved Effects
AntiviralVarious derivativesInhibition of viral replication
Enzyme InhibitionRSK inhibitorsReduced kinase activity
CytotoxicityCyclobutane analogsInduced apoptosis in cancer cells

Scientific Research Applications

The compound (1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate . Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has shown that derivatives of cyclobutane carboxylic acids exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can inhibit tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, including:

  • Amidation : Formation of amides which are crucial in drug development.
  • Esterification : Useful for creating esters that have applications in fragrances and pharmaceuticals.

Bioconjugation

Due to its reactive functional groups, this compound can be utilized in bioconjugation processes, linking biomolecules to create targeted drug delivery systems. This application is particularly relevant in developing therapies that require precise targeting of diseased tissues.

Data Tables

StepReaction TypeReagents/Conditions
1AlkylationAlkyl halide + base
2AmidationAmine + acid chloride
3EsterificationAlcohol + acid

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related cyclobutane and small-ring carbocyclic derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Cyclobutane Derivatives with Carboxylic Acid Groups
Compound Name Key Substituents Molecular Weight Functional Groups Key Properties/Applications Reference
Target Compound 1,2-dimethyl, Boc-amino, carboxylic acid Not explicitly listed Boc-protected amine, carboxylic acid Stereospecific intermediate; Boc group enhances stability in basic conditions
(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid 2,2-dimethyl, free amino, carboxylic acid 159.18 g/mol Free amine, carboxylic acid Higher polarity; forms hydrochloride salts for improved solubility
1,1-Cyclobutanedicarboxylic acid Two carboxylic acids 144.12 g/mol Dicarboxylic acid Higher acidity; forms metal chelates; mp 157–161°C

Key Insights :

  • The Boc group in the target compound reduces polarity compared to the free amine analog, improving lipid solubility and stability in non-acidic conditions .
  • Dicarboxylic acid derivatives (e.g., 1,1-cyclobutanedicarboxylic acid) exhibit stronger acidity (pKa ~2–3) due to dual deprotonation sites, whereas the target compound’s single carboxylic acid (pKa ~4–5) is less acidic but still participates in hydrogen bonding .
Small-Ring Carbocyclic Compounds
Compound Name Ring Size Key Substituents Molecular Weight Applications Reference
(1R,2S)-2-Methylcyclopropanecarboxylic acid Cyclopropane Methyl, carboxylic acid 114.14 g/mol High ring strain enhances reactivity in ring-opening reactions
Cyclobutanone Cyclobutane Ketone 70.08 g/mol Precursor for strained ketone chemistry; bp 143–144°C

Key Insights :

  • Cyclopropane derivatives (e.g., 2-methylcyclopropanecarboxylic acid) exhibit greater ring strain (~27 kcal/mol vs. ~26 kcal/mol for cyclobutane), favoring ring-opening reactions but reducing thermal stability .
  • The target compound’s cyclobutane ring balances moderate strain with synthetic versatility, enabling controlled reactivity in coupling or cycloaddition reactions.
Stereochemical and Functional Group Variations

The target compound’s (1R,2S) stereochemistry distinguishes it from diastereomers like (1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid. This stereospecificity influences:

  • Biological Activity : Optimal spatial arrangement for binding to chiral targets (e.g., proteases or GPCRs).
  • Synthetic Utility : Compatibility with asymmetric catalysis or enzymatic resolution methods .

Q & A

Q. What are the key synthetic strategies for achieving stereochemical control in the synthesis of this cyclobutane derivative?

The synthesis of this compound requires precise stereochemical control, particularly at the (1R,2S) positions. A validated approach involves:

  • Chiral Auxiliaries/Catalysts : Use of chiral palladium or ruthenium catalysts to enforce stereoselectivity during cyclobutane ring formation or functionalization steps .
  • Protection-Deprotection Strategies : The tert-butoxycarbonyl (Boc) group on the amino moiety is introduced early to prevent side reactions. Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) .
  • Stepwise Functionalization : Sequential addition of methyl groups and Boc-protected amino groups via nucleophilic substitution or coupling reactions, monitored by TLC and HPLC for intermediate purity .

Q. Which analytical techniques are most effective for confirming stereochemical purity and structural integrity?

  • Chiral HPLC : Employed with columns like Chiralpak® IA or IB to resolve enantiomers. Retention time comparisons with known standards are critical .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Methyl groups (δ 1.2–1.4 ppm), cyclobutane protons (δ 2.5–3.0 ppm), and Boc-protected amine (δ 1.4–1.5 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm), Boc carbonyl (δ ~155 ppm), and cyclobutane carbons (δ 25–35 ppm) .
  • X-ray Crystallography : Definitive confirmation of absolute configuration using single crystals grown via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How does the cyclobutane ring's strain and conformation influence the compound's biological activity?

The cyclobutane ring introduces angle strain (~26 kcal/mol) that rigidifies the structure, potentially enhancing binding affinity to target proteins. Computational studies (DFT or MD simulations) reveal:

  • Conformational Restriction : The ring restricts rotational freedom, stabilizing bioactive conformations.
  • Steric Effects : Methyl groups at C1 and C2 may block off-target interactions, improving selectivity .
  • Comparative Data : Analogous cyclopropane derivatives (e.g., ) show reduced activity due to lower strain energy, highlighting the cyclobutane’s unique role .

Q. How can researchers resolve contradictions in biological assay data across different experimental models?

Discrepancies may arise from assay conditions (pH, temperature) or membrane permeability differences. Methodological solutions include:

  • Standardized Assay Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and cell lines (HEK293 or HeLa for comparative studies).
  • Permeability Studies : Measure logP values (e.g., via shake-flask method) to assess lipid bilayer penetration. A logP >2 suggests favorable passive diffusion .
  • Metabolite Profiling : LC-MS/MS analysis to identify degradation products or active metabolites that may confound results .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Key StepsStereochemical ControlReference
Chiral Catalyst-Mediated78Ring-closing metathesis, Boc protectionHigh (ee >98%)
Diastereomeric Resolution65Racemic synthesis, chiral HPLC separationModerate (ee ~95%)

Q. Table 2. NMR Data for Key Protons

Proton Groupδ (ppm) ¹Hδ (ppm) ¹³CMultiplicity
Cyclobutane CH22.8–3.028–32Multiplet
Boc (C(CH3)3)1.4528.1Singlet
Carboxylic Acid (COOH)-170.5-

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